molecular formula C13H14N4O2 B8544831 4-Nitro-1-piperazin-1-yl-isoquinoline

4-Nitro-1-piperazin-1-yl-isoquinoline

Cat. No. B8544831
M. Wt: 258.28 g/mol
InChI Key: HGEDBTXLPBVCBZ-UHFFFAOYSA-N
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Patent
US07582638B2

Procedure details

Treat a slurry of 1-chloro-4-nitro-isoquinoline (2.5 g, 12 mmol) in acetonitrile (100 mL) with solid piperazine (5.2 g, 60 mmol). Heat the resulting yellow mixture overnight at 60° C. After cooling to ambient temperature, partition the reaction mixture between ethyl acetate and a saturated aqueous sodium bicarbonate solution. Add MeOH, dichloromethane and ethyl acetate, and filter the entire mixture to give a bright yellow solid. (2.15 g, 69%; LCMS ES+ (m/z) 259 [M+H]).
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
5.2 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[C:2]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[C:5]([N+:12]([O-:14])=[O:13])=[CH:4][N:3]=1.[NH:15]1[CH2:20][CH2:19][NH:18][CH2:17][CH2:16]1>C(#N)C>[N+:12]([C:5]1[C:6]2[C:11](=[CH:10][CH:9]=[CH:8][CH:7]=2)[C:2]([N:15]2[CH2:20][CH2:19][NH:18][CH2:17][CH2:16]2)=[N:3][CH:4]=1)([O-:14])=[O:13]

Inputs

Step One
Name
Quantity
2.5 g
Type
reactant
Smiles
ClC1=NC=C(C2=CC=CC=C12)[N+](=O)[O-]
Name
Quantity
5.2 g
Type
reactant
Smiles
N1CCNCC1
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)#N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling to ambient temperature
CUSTOM
Type
CUSTOM
Details
partition the reaction mixture between ethyl acetate
FILTRATION
Type
FILTRATION
Details
Add MeOH, dichloromethane and ethyl acetate, and filter the entire mixture
CUSTOM
Type
CUSTOM
Details
to give a bright yellow solid

Outcomes

Product
Name
Type
Smiles
[N+](=O)([O-])C1=CN=C(C2=CC=CC=C12)N1CCNCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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